molecular formula C5H10N4 B13207990 (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13207990
M. Wt: 126.16 g/mol
InChI Key: RVFCWTOXJWOHRS-VKHMYHEASA-N
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Description

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 5-position of the triazole ring and an amine group attached to an ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the triazole ring through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Attachment of the Ethan-1-amine Moiety: The ethan-1-amine moiety can be attached to the triazole ring through a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine: Lacks the methyl group at the 5-position.

    (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but different tautomeric form.

    (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine: Contains a propan-1-amine moiety instead of ethan-1-amine.

Uniqueness

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to the presence of the methyl group at the 5-position of the triazole ring and the ethan-1-amine moiety

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3,(H,7,8,9)/t3-/m0/s1

InChI Key

RVFCWTOXJWOHRS-VKHMYHEASA-N

Isomeric SMILES

CC1=NC(=NN1)[C@H](C)N

Canonical SMILES

CC1=NC(=NN1)C(C)N

Origin of Product

United States

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